molecular formula C12H19Br2NO2 B13892521 Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13892521
M. Wt: 369.09 g/mol
InChI Key: IVZOISUKWYQWAH-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dibromo-6-azaspiro[25]octane-6-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable precursor with brominating agents. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo derivative.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Reduction Reactions: The major product is the dibromo derivative.

    Oxidation Reactions: The major products are various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.

    Material Science:

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity. The specific pathways involved depend on the nature of the target molecules and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of two bromine atoms. This combination of features makes it a valuable compound in organic synthesis and various scientific research applications. Its reactivity and potential for forming covalent bonds with target molecules further enhance its utility in different fields of study.

Properties

Molecular Formula

C12H19Br2NO2

Molecular Weight

369.09 g/mol

IUPAC Name

tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H19Br2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3

InChI Key

IVZOISUKWYQWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(Br)Br

Origin of Product

United States

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